molecular formula C24H23N3O6 B11515057 5-nitro-N,N'-bis(2-phenoxyethyl)isophthalamide

5-nitro-N,N'-bis(2-phenoxyethyl)isophthalamide

Cat. No.: B11515057
M. Wt: 449.5 g/mol
InChI Key: MSICLLJJNBVACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-N,N’-bis(2-phenoxyethyl)isophthalamide is an organic compound with the molecular formula C24H23N3O6 It is characterized by the presence of nitro and phenoxyethyl groups attached to an isophthalamide core

Preparation Methods

The synthesis of 5-nitro-N,N’-bis(2-phenoxyethyl)isophthalamide typically involves the reaction of 5-nitroisophthalic acid with 2-phenoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

5-nitro-N,N’-bis(2-phenoxyethyl)isophthalamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The phenoxyethyl groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium dithionite, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-nitro-N,N’-bis(2-phenoxyethyl)isophthalamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 5-nitro-N,N’-bis(2-phenoxyethyl)isophthalamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxyethyl groups may also play a role in modulating the compound’s activity by influencing its binding to target molecules .

Comparison with Similar Compounds

5-nitro-N,N’-bis(2-phenoxyethyl)isophthalamide can be compared with other similar compounds such as:

  • N,N’-bis(4-methoxyphenyl)-5-nitro-isophthalamide
  • N,N’-bis(2-methoxyphenyl)-isophthalamide
  • N,N’-bis(4-methylthio)phenyl-isophthalamide

These compounds share a similar isophthalamide core but differ in the substituents attached to the aromatic ring. The unique combination of nitro and phenoxyethyl groups in 5-nitro-N,N’-bis(2-phenoxyethyl)isophthalamide imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C24H23N3O6

Molecular Weight

449.5 g/mol

IUPAC Name

5-nitro-1-N,3-N-bis(2-phenoxyethyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C24H23N3O6/c28-23(25-11-13-32-21-7-3-1-4-8-21)18-15-19(17-20(16-18)27(30)31)24(29)26-12-14-33-22-9-5-2-6-10-22/h1-10,15-17H,11-14H2,(H,25,28)(H,26,29)

InChI Key

MSICLLJJNBVACS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCCOC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.